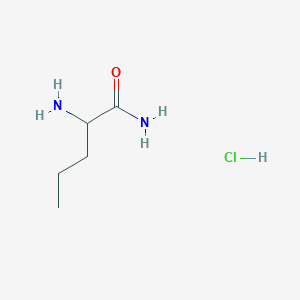

2-Aminopentanamide hydrochloride

Description

The Amide Functional Group

Amides are fundamental functional groups in organic chemistry and biology, characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.org This linkage, known as a peptide bond in the context of proteins, is crucial for the structure and function of a vast array of biologically active molecules. nih.gov The partial double-bond character of the C-N bond in amides results in a planar geometry, influencing the three-dimensional structure of peptides and proteins. nih.gov Amides are generally stable in aqueous environments but can be hydrolyzed under acidic or basic conditions. wikipedia.org

Amino Acid Amides in Research

Amino acid amides, such as 2-aminopentanamide (B3061141), are derivatives of amino acids where the carboxylic acid group is replaced by an amide group. wikipedia.org This modification significantly alters the molecule's physicochemical properties, including its basicity and hydrogen bonding capabilities. wikipedia.org In medicinal chemistry, the conversion of a carboxylic acid to an amide is a common strategy to improve a compound's metabolic stability, as amides are generally more resistant to enzymatic degradation than their carboxylic acid counterparts. nih.gov

The synthesis of amino acid amides is a well-established area of research, with numerous methods developed for their preparation. Traditional approaches often involve the protection of the amino group, followed by activation of the carboxylic acid and subsequent reaction with an amine. rsc.org More recent advancements have focused on the direct amidation of unprotected amino acids, offering a more efficient synthetic route. rsc.orgnih.gov

Key Characteristics of Amides and Amino Acid Amides

| Characteristic | Description | Significance |

|---|---|---|

| Functional Group | A carbonyl group bonded to a nitrogen atom (R-CO-NR'R''). wikipedia.org | Forms the backbone of proteins (peptide bonds) and is present in many pharmaceuticals. nih.gov |

| Geometry | The amide group is planar due to the partial double-bond character of the C-N bond. nih.gov | Influences the secondary and tertiary structure of proteins. nih.gov |

| Basicity | Amides are very weak bases compared to amines. wikipedia.org | Affects the ionization state and solubility of the molecule at physiological pH. |

| Stability | Amides are relatively stable to hydrolysis but can be cleaved under acidic or basic conditions or by enzymes. wikipedia.orgnih.gov | Contributes to the stability of proteins and the pharmacokinetic profiles of amide-containing drugs. nih.gov |

| Synthesis | Commonly synthesized by reacting a carboxylic acid with an amine, often requiring protecting groups and coupling agents. rsc.orgorganic-chemistry.org | A fundamental reaction in peptide synthesis and the preparation of many pharmaceuticals. rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHOLEXUVFOVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Preparation of 2 Aminopentanamide Hydrochloride

Biocatalytic and Chemo-Enzymatic Synthesis of 2-Aminopentanamide (B3061141) Hydrochloride

Biocatalysis utilizes enzymes to perform chemical transformations. These methods are prized for their high selectivity, mild reaction conditions, and reduced environmental impact, aligning well with the principles of green chemistry. nih.govnih.gov

Enzymes offer highly specific routes to amide synthesis, often avoiding the need for protecting groups and harsh reagents.

Enzymatic Hydrolysis of Nitriles: A chemo-enzymatic strategy can begin with a precursor like 2-aminopentanenitrile. Enzymes from the nitrilase family can selectively hydrolyze the nitrile group directly to a primary amide, yielding 2-aminopentanamide under mild, aqueous conditions. nih.gov This avoids the often harsh conditions required for chemical hydrolysis.

Direct Enzymatic Amidation: Several classes of enzymes can catalyze the direct formation of an amide bond:

Amide Bond Synthetases (ABS): These enzymes are specifically designed by nature for amide bond formation and can be used in biocatalytic cascades. nih.gov

Proteases and Lipases: While these enzymes typically hydrolyze amide or ester bonds, the reverse reaction (synthesis) can be favored under thermodynamic control, for example, by using water-miscible organic solvents or activated ester substrates. nih.gov

ATP-Grasp Enzymes: This family of enzymes uses the energy from ATP hydrolysis to activate a carboxylate group, often via an acylphosphate intermediate, making the subsequent reaction with an amine thermodynamically favorable. nih.gov

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. The process relies on an enzyme that reacts at a significantly different rate with each enantiomer.

For the synthesis of an enantiopure 2-aminopentanamide, one could start with a racemic precursor, such as racemic 2-aminopentanenitrile. A stereoselective nitrile-hydrolyzing enzyme (nitrilase) could be employed that preferentially converts one enantiomer (e.g., the R-enantiomer) into the corresponding (R)-2-aminopentanamide, while leaving the other enantiomer (the S-nitrile) largely unreacted. nih.gov At an optimal point (ideally around 50% conversion), the reaction is stopped. The product amide and the unreacted nitrile can then be separated, providing access to both enantiomers. This cooperative biocatalytic cascade provides a highly enantioselective route to valuable amide products. nih.gov

Optimization of Reaction Conditions and Yields for 2-Aminopentanamide Hydrochloride Synthesis

The key stages derived from a patented method for the synthesis of D-norvaline, which proceeds via an α-aminopentanamide D-tartrate intermediate, are outlined below. google.com The conditions presented reflect a specific embodiment of this process.

Table 1: Multi-Step Chemical Synthesis Pathway for D-Norvaline via a 2-Aminopentanamide Intermediate

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Acyl Chloride Formation | n-Valeric acid, Thionyl chloride; Molar ratio of thionyl chloride to acid is 5:1; Water bath at 70°C for 6 hours. |

| 2 | α-Bromination | n-Pentanoyl chloride, Bromine; Molar ratio of bromine to acyl chloride is 1.1:1; Reaction at 120°C for 12 hours. |

| 3 | Amination | α-Bromopentanoyl bromide, Ammonia (B1221849) water (25-28%); Molar ratio of ammonia to bromo-compound is 25:1; Reaction at 30°C for 5 hours. |

| 4 | Chiral Resolution | DL-α-Aminopentanamide, D-tartaric acid; Molar ratio of tartaric acid to amide is 0.5:1; Solvent: Methanol; Crystallization at 15°C. |

| 5 | Recrystallization | α-Aminopentanamide D-tartrate salt, Water, Activated carbon, Methanol; For purification. |

The final conversion of the amide intermediate to its hydrochloride salt would typically involve reacting the free base form of 2-aminopentanamide with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethyl acetate, followed by crystallization. acs.org The use of hydrochloride salts is common in chemical synthesis as they often provide crystalline solids that are easier to handle and exhibit greater stability during storage compared to their free base counterparts. nih.gov

Modern approaches are exploring more sustainable and efficient methods. Chemo-enzymatic strategies, for instance, offer significant advantages in terms of selectivity and milder reaction conditions. One such advanced method involves the combination of a nitrile hydratase (NHase) enzyme with a chemocatalyst in a one-pot reaction. nih.gov This system can convert a nitrile precursor directly into the corresponding amide, potentially simplifying the synthetic route and avoiding harsh reagents. nih.gov Another enzymatic approach utilizes acyltransferases, which can catalyze amide formation with high efficiency and selectivity under flow conditions, offering a pathway for continuous manufacturing processes. mdpi.com

Process Chemistry Considerations in Scalable 2-Aminopentanamide Hydrochloride Production (Research Scale)

Scaling up the synthesis of 2-Aminopentanamide Hydrochloride from the laboratory bench to a research scale (e.g., pilot plant) requires careful consideration of several process chemistry factors to ensure safety, reproducibility, cost-effectiveness, and product quality. researchgate.netresearchgate.net

Key considerations include:

Reagent and Solvent Selection: For larger scale production, there is a strong emphasis on using materials that are cost-effective, readily available, and have a favorable safety and environmental profile. acs.org For example, replacing hazardous reagents like thionyl chloride or bromine with greener alternatives where possible is a key goal in process development. Solvent choice is critical, impacting reaction kinetics, product isolation, and waste disposal costs. researchgate.net

Process Safety and Thermal Hazard Assessment: Exothermic reactions, such as amination or acid-base neutralization, pose a greater risk at larger scales due to the reduced surface-area-to-volume ratio, which can lead to thermal runaway. researchgate.net It is essential to perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to measure the heat of reaction and understand the thermal profile. This data allows engineers to design appropriate cooling systems and safe operating procedures. researchgate.net

Purification and Isolation: The method of purification must be robust and scalable. While laboratory-scale synthesis might rely on column chromatography, this is often impractical and expensive at larger scales. Crystallization is the preferred method for purifying the final hydrochloride salt. acs.org Optimization of crystallization involves screening different solvents and conditions to control crystal form (polymorphism), ensure high purity, and achieve consistent yields. acs.org

Process Mass Intensity (PMI): PMI, the ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product, is a key metric for evaluating the sustainability of a process. A primary goal in scale-up is to reduce the PMI by minimizing the use of solvents, eliminating unnecessary steps, and improving yields. researchgate.net

Table 2: Process Chemistry Considerations for Scalable Production

| Parameter | Laboratory Scale Focus | Research/Pilot Scale Focus | Rationale for Scale-Up Consideration |

|---|---|---|---|

| Reaction Control | Manual addition, simple monitoring. | Automated dosing, in-situ process analytical technology (PAT). | Ensures consistent reaction profile and safety by controlling exothermic events. researchgate.net |

| Solvent Usage | Often high volumes for convenience. | Minimized volumes, solvent recycling. | Reduces costs and environmental impact; improves Process Mass Intensity (PMI). researchgate.net |

| Purification | Chromatography is common. | Crystallization, filtration, and drying. | Scalability, cost-effectiveness, and control over final product physical properties. acs.org |

| Safety Evaluation | General precautions. | Detailed thermal hazard analysis (calorimetry), risk assessment. | Prevents thermal runaway and ensures safe handling of large quantities of chemicals. researchgate.net |

| Waste Management | Simple disposal. | Segregated waste streams, potential for byproduct valorization. | Reduces environmental footprint and associated disposal costs. acs.org |

Ultimately, the successful scalable production of 2-Aminopentanamide Hydrochloride requires a multidisciplinary approach, integrating synthetic chemistry with chemical engineering principles to develop a process that is not only high-yielding but also safe, economical, and environmentally responsible. unist.ac.kr

Advanced Structural Elucidation and Conformational Analysis of 2 Aminopentanamide Hydrochloride

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a profound understanding of the molecular architecture of 2-Aminopentanamide (B3061141) hydrochloride. These techniques probe the nuclear, vibrational, and electronic properties of the molecule, yielding a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Aminopentanamide hydrochloride, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, while advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) can confirm connectivity and resolve complex signal overlaps.

In the ¹H NMR spectrum, the proton at the chiral center (C2) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the propyl side chain and the amine protons. The protons of the terminal methyl group (C5) would present as a triplet, while the methylene groups (C3 and C4) would show more complex splitting patterns. The protons of the primary amide (-CONH₂) and the ammonium (B1175870) group (-NH₃⁺) are often broad and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides distinct signals for each of the five carbon atoms in the molecule. The carbonyl carbon (C1) of the amide group is the most deshielded, appearing furthest downfield. The chemical shifts of the aliphatic carbons (C2, C3, C4, C5) provide information about their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Aminopentanamide Hydrochloride Predicted values are based on standard chemical shift increments and data from similar amino acid derivatives. Actual experimental values may vary based on solvent and concentration.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-C=O) | N/A | ~172-175 |

| C2 (-CH(NH₃⁺)-) | ~3.8-4.0 (multiplet) | ~53-56 |

| C3 (-CH₂-) | ~1.6-1.8 (multiplet) | ~32-35 |

| C4 (-CH₂-) | ~1.3-1.5 (multiplet) | ~18-21 |

| C5 (-CH₃) | ~0.9-1.0 (triplet) | ~13-15 |

| -CONH₂ | ~7.2-7.8 (broad singlet, 2H) | N/A |

| -NH₃⁺ | ~8.0-8.5 (broad singlet, 3H) | N/A |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are highly sensitive to bond types and molecular symmetry, providing key structural information.

For 2-Aminopentanamide hydrochloride, the IR and Raman spectra are expected to show characteristic bands for the ammonium, amide, and alkyl functionalities.

N-H Vibrations : The ammonium group (-NH₃⁺) gives rise to strong, broad absorption bands in the IR spectrum between 2800 and 3200 cm⁻¹, corresponding to N-H stretching vibrations. The N-H bending (scissoring) mode typically appears around 1500-1600 cm⁻¹. The primary amide (-CONH₂) shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3100-3500 cm⁻¹ region.

C=O Vibration (Amide I band) : A very strong and sharp absorption band in the IR spectrum, typically between 1650 and 1680 cm⁻¹, is characteristic of the C=O stretching vibration of the primary amide. This is one of the most prominent features in the spectrum.

N-H Bending (Amide II band) : This band, resulting from a mix of N-H in-plane bending and C-N stretching, appears around 1620-1650 cm⁻¹. It can sometimes overlap with other absorptions.

C-H Vibrations : Stretching and bending vibrations for the propyl side chain's C-H bonds are expected in the 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric C-C backbone and C-H vibrations often produce strong signals in the Raman spectrum, aiding in a complete vibrational assignment. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for 2-Aminopentanamide Hydrochloride

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Amide (-CONH₂) | 3100 - 3500 | Medium |

| N-H Stretch | Ammonium (-NH₃⁺) | 2800 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (-CH₃, -CH₂-) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1620 - 1650 | Medium-Strong |

| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1600 | Strong |

As a chiral molecule, 2-Aminopentanamide hydrochloride interacts differently with left- and right-circularly polarized light. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure this differential interaction, providing crucial information about the molecule's absolute stereochemistry. acs.org

The primary chromophore in the molecule suitable for CD analysis is the amide group (-C=O). The n→π* electronic transition of the carbonyl group, typically occurring in the 210-240 nm range, is electronically forbidden but magnetically allowed, making it highly sensitive to the chiral environment. The sign of the Cotton effect (the characteristic peak or trough in the CD spectrum) associated with this transition can often be correlated to the absolute configuration (R or S) at the adjacent α-carbon (C2). For L-amino acid derivatives (S-configuration), a positive Cotton effect is frequently observed for this transition. nih.govresearchgate.net The ability to determine the absolute configuration via CD spectroscopy is a powerful tool in stereochemical analysis. nih.govrsc.org

Mass Spectrometric Fragmentation Pathways of 2-Aminopentanamide Hydrochloride for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. When coupled with tandem mass spectrometry (MS/MS), it reveals detailed structural information through controlled fragmentation of the parent ion.

For 2-Aminopentanamide hydrochloride, electrospray ionization (ESI) in positive mode would readily generate the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₅H₁₂N₂O). The PubChemLite database predicts the m/z for the [M+H]⁺ ion to be 117.10224. uni.lu

Collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions. The fragmentation pathways for protonated amino acid amides are well-understood and typically involve neutral losses from the parent ion. nih.gov

Loss of Ammonia (B1221849) (NH₃) : A common fragmentation pathway involves the loss of ammonia from the protonated amine, leading to a prominent fragment ion.

Loss of Water (H₂O) : The amide group can facilitate the loss of a water molecule.

Loss of Carbon Monoxide (CO) : Subsequent to other losses, the carbonyl group can be eliminated as a neutral CO molecule.

Side Chain Cleavage : Fragmentation can also occur along the propyl side chain, leading to the loss of ethylene (B1197577) or other alkyl fragments.

These fragmentation patterns create a unique "fingerprint" that confirms the structure of the molecule, including the sequence of atoms and the nature of the functional groups. mdpi.com

Table 3: Predicted Key Mass Spectrometric Fragments for Protonated 2-Aminopentanamide ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 117.10 | [M+H]⁺ | - | 117.10 |

| 117.10 | [M+H - NH₃]⁺ | NH₃ (17.03) | 100.07 |

| 117.10 | [M+H - H₂O]⁺ | H₂O (18.01) | 99.09 |

| 100.07 | [M+H - NH₃ - CO]⁺ | CO (27.99) | 72.08 |

| 117.10 | [M+H - C₃H₇N]⁺ (Iminium ion) | Propylamine (57.11) | - |

Conformational Analysis of 2-Aminopentanamide Hydrochloride in Solution and Solid State

The biological activity and physical properties of a molecule are governed by its three-dimensional shape or conformation. 2-Aminopentanamide hydrochloride can adopt different conformations due to the rotation around its single bonds.

In the solid state , the conformation is typically locked into a single, low-energy state within a crystal lattice. X-ray crystallography would be the definitive method to determine this structure. It is expected that intermolecular hydrogen bonds would play a dominant role in the crystal packing. The ammonium group (-NH₃⁺) and the amide group (-CONH₂) would act as hydrogen bond donors, while the amide carbonyl oxygen and the chloride anion (Cl⁻) would act as acceptors, creating a stable, extended network. The conformation of the propyl side chain would likely adopt a staggered, low-energy arrangement.

Reactivity Profiles and Mechanistic Investigations of 2 Aminopentanamide Hydrochloride

Amidation and Hydrolysis Reactions of 2-Aminopentanamide (B3061141) Hydrochloride

The reactivity of 2-aminopentanamide hydrochloride is largely defined by the chemistry of its amide functional group. Hydrolysis, the cleavage of the amide bond by reaction with water, is a fundamental transformation for this compound. Given that the compound is a hydrochloride salt, it exists in an acidic state, which inherently catalyzes the hydrolysis process.

Conversely, amidation, the formation of an amide, is the reverse of hydrolysis. nih.gov While 2-aminopentanamide is already an amide, this term can also refer to reactions involving the amino group. The primary amine of 2-aminopentanamide hydrochloride can act as a nucleophile to react with activated carboxylic acids (like acid chlorides or anhydrides) to form a new amide bond, leading to the synthesis of dipeptide-like structures.

Kinetic Studies of 2-Aminopentanamide Hydrochloride Transformations

Kinetic studies are crucial for understanding the mechanisms of chemical reactions. For the hydrolysis of amides similar to 2-aminopentanamide, kinetic investigations typically follow pseudo-first-order kinetics when one reactant, such as water or a catalyst, is in large excess. researchgate.net These studies allow for the determination of rate constants and activation parameters (enthalpy and entropy of activation), which provide insight into the transition state of the reaction. rsc.org

Kinetic isotope effects (KIEs) are a powerful tool used to probe the rate-determining step of a reaction mechanism. researchgate.net For amide hydrolysis, studying the reaction in heavy water (D₂O) can reveal the role of proton transfer in the mechanism. rsc.org Similarly, using ¹⁸O-labeled water can help elucidate the details of nucleophilic attack at the carbonyl carbon. researchgate.net While specific kinetic data for 2-aminopentanamide hydrochloride is not extensively published, the table below presents representative data based on studies of similar amide hydrolysis reactions in acidic media.

Table 1: Representative Kinetic Data for Acid-Catalyzed Amide Hydrolysis

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Rate Law | Rate = k[Amide][H⁺] | Acidic Solution | Demonstrates the reaction is first-order with respect to both the amide and the acid catalyst. |

| Rate Constant (k) | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | 1 M HCl, 100°C | Indicates a slow reaction, typical for amide hydrolysis, requiring elevated temperatures. |

| Activation Energy (Ea) | 80 - 100 kJ/mol | Aqueous Acid | Represents the energy barrier for the reaction, consistent with the need for heat. |

| Solvent Isotope Effect (kH₂O/kD₂O) | 1.5 - 2.0 | - | A value greater than 1 suggests proton transfer is involved in the rate-determining step. rsc.org |

Note: The data in this table is illustrative and based on general findings for primary amide hydrolysis; it does not represent experimentally determined values for 2-Aminopentanamide hydrochloride.

Catalysis Effects on the Reactivity of 2-Aminopentanamide Hydrochloride

The reactivity of 2-aminopentanamide hydrochloride can be significantly influenced by catalysts.

Acid Catalysis : As previously mentioned, acids are effective catalysts for amide hydrolysis. The compound's own hydrochloride salt provides an acidic environment, facilitating self-catalyzed hydrolysis to some extent, although stronger acids and heat are generally required for a significant reaction rate. orientjchem.org

Base Catalysis : In the presence of a strong base, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the amide's carbonyl carbon. This process, which is generally faster than acid-catalyzed hydrolysis, leads to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and ammonia (B1221849). nih.gov

Enzyme Catalysis : In biological systems, enzymes known as proteases or peptidases catalyze the hydrolysis of amide bonds with remarkable efficiency and specificity at neutral pH and body temperature. nih.gov

Metal Ion Catalysis : Metal ions can also act as Lewis acid catalysts. For instance, copper(II) ions have been shown to catalyze the hydrolysis of related imine compounds by coordinating to the molecule and activating it for nucleophilic attack. rsc.org This type of catalysis could potentially be applied to the hydrolysis of 2-aminopentanamide.

Derivatization Reactions and Functional Group Transformations of 2-Aminopentanamide Hydrochloride

The presence of two reactive functional groups, a primary amine and a primary amide, allows for a wide range of derivatization reactions, making 2-aminopentanamide hydrochloride a versatile substrate in organic synthesis.

Oxidation and Reduction Reactions of 2-Aminopentanamide Hydrochloride

The functional groups of 2-aminopentanamide hydrochloride can undergo both oxidation and reduction.

Oxidation : Oxidation reactions can be defined by the addition of oxygen or the removal of hydrogen. Current time information in Bangalore, IN. The primary amine group is susceptible to oxidation, which can lead to various products such as imines or nitro compounds, depending on the oxidizing agent and reaction conditions.

Reduction : Reduction is often defined by the addition of hydrogen. Current time information in Bangalore, IN. The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform 2-aminopentanamide hydrochloride into 1,2-diaminopentane, a useful diamine building block.

N-Alkylation and Acylation Reactions of 2-Aminopentanamide Hydrochloride

The nitrogen atoms in 2-aminopentanamide hydrochloride can participate in nucleophilic substitution reactions.

N-Acylation : The primary amino group is readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms a new amide bond and is a fundamental step in peptide synthesis. youtube.com Acylation allows for the introduction of various functional groups onto the nitrogen atom.

N-Alkylation : The primary amine can also undergo N-alkylation with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. However, controlling the degree of alkylation can be challenging. Studies on related primary amides have shown that N-alkylation can sometimes lead to complex rearrangements or cyclizations depending on the substrate and reaction conditions. luxembourg-bio.com

Role of 2-Aminopentanamide Hydrochloride as a Building Block in Complex Chemical Synthesis

2-Aminopentanamide hydrochloride, as a derivative of the non-proteinogenic amino acid norvaline, is a valuable chiral building block in the design and synthesis of complex organic molecules, particularly in medicinal chemistry. nih.govenamine.net Chiral building blocks are essential for creating stereochemically pure compounds, which is critical for drug efficacy and safety, as biological targets are themselves chiral. enamine.netportico.org

Its bifunctional nature allows it to be incorporated into larger structures, such as peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved stability or activity. It can serve as a starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govresearchgate.netfrontiersin.org For example, the amine and amide groups can be induced to react intramolecularly or with other reagents to form rings like piperidones or other nitrogen-containing heterocycles. rsc.org

The use of such building blocks is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse compound libraries for screening against biological targets. researchgate.net

Table 2: Potential Applications of 2-Aminopentanamide Hydrochloride in Synthesis

| Target Molecular Class | Synthetic Strategy | Significance |

|---|---|---|

| Peptidomimetics | Used as a non-standard amino acid residue in solid-phase or solution-phase peptide synthesis. masterorganicchemistry.com | Creates novel peptide-like structures with potentially enhanced pharmacological properties. |

| Substituted Piperidines | Intramolecular cyclization following reduction of the amide and derivatization of the amines. | Piperidine rings are common scaffolds in many approved drugs. portico.org |

| Chiral Diamines | Reduction of the amide group to an amine. | 1,2-diamines are important ligands in asymmetric catalysis and building blocks for pharmaceuticals. |

| Heterocyclic Scaffolds | Condensation reactions with dicarbonyl compounds or other bifunctional reagents. frontiersin.org | Provides access to a wide variety of complex heterocyclic systems for drug discovery. |

Peptide Synthesis Utilizing 2-Aminopentanamide Hydrochloride Derivatives

2-Aminopentanamide, as the amide of the non-proteinogenic amino acid norvaline (Nva), can be incorporated into peptide chains. In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the key step. When using 2-aminopentanamide hydrochloride as a starting material, its α-amino group serves as the nucleophile for coupling with a carboxyl-activated amino acid.

The process requires the carboxyl group of the coupling partner to be activated, a step that converts the hydroxyl of the carboxylic acid into a better leaving group. This is typically achieved using coupling reagents. nih.gov The hydrochloride form of 2-aminopentanamide necessitates the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the ammonium (B1175870) salt and liberate the free amine for reaction. nih.gov

The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, especially racemization. rsc.org Common reagents are categorized as carbodiimides (like DCC and EDC) or onium salts (phosphonium or aminium/uronium types like PyBOP and HBTU). nih.govresearchgate.net Onium salt-based reagents have become widely used as they often lead to faster and more efficient couplings with fewer side reactions compared to carbodiimides, although they require the presence of a base. researchgate.net

For instance, to synthesize a dipeptide, an N-protected amino acid (e.g., Boc-Alanine) would be activated with a coupling reagent like HBTU in the presence of a base like DIPEA. This generates a highly reactive OBt-ester intermediate. Subsequent addition of 2-aminopentanamide hydrochloride, along with an additional equivalent of base, allows the nucleophilic α-amino group of the norvalinamide to attack the activated carbonyl, forming the new peptide bond. The resulting product would be an N-protected dipeptide amide (e.g., Boc-Ala-Nva-NH₂).

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Popular and cost-effective; byproduct (DCU) is insoluble. nih.govrsc.org |

| Carbodiimide | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC·HCl | Water-soluble byproduct, ideal for protein conjugation. nih.govrsc.org |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient with rapid coupling times; byproducts are less hazardous than those from BOP. rsc.orgresearchgate.net |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Very efficient with low racemization, especially with HOBt; requires a base. rsc.orgresearchgate.net |

| Aminium/Uronium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly effective for difficult couplings, including N-methylated amino acids. researchgate.net |

Heterocyclic Compound Synthesis Incorporating 2-Aminopentanamide Hydrochloride Moieties

The functional groups of 2-aminopentanamide hydrochloride provide anchor points for the construction of nitrogen-containing heterocyclic systems. The primary amine and amide can participate in various cyclization and condensation reactions to form stable ring structures. rsc.org

One of the most straightforward transformations for α-amino amides is intermolecular self-condensation. Under thermal conditions, two molecules of 2-aminopentanamide can condense to form 3,6-dipropylpiperazine-2,5-dione, a substituted diketopiperazine. This occurs via the nucleophilic attack of the amino group of one molecule onto the amide carbonyl of a second molecule, with the elimination of two molecules of ammonia.

Furthermore, the α-amino group can react with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in a condensation reaction to form seven-membered rings or other heterocyclic structures. Activation of the amide moiety itself with reagents like trifluoromethanesulfonic anhydride (B1165640) can generate reactive nitrilium or keteniminium intermediates, which can then undergo intramolecular cyclization or react with external nucleophiles to build complex heterocyclic frameworks. nih.gov The synthesis of various N-heterocycles, including pyrimidines, imidazoles, and triazoles, often utilizes amidine synthons, which can be derived from primary amides. rsc.org

Table 2: Potential Heterocyclic Systems from 2-Aminopentanamide

| Reactant(s) | Resulting Heterocycle Class | Reaction Type |

|---|---|---|

| Self-condensation (2 equivalents) | Diketopiperazine | Intermolecular Cyclization |

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Dihydropyrimidine derivative | Condensation/Cyclization |

| Phthalic Anhydride | Phthalimide derivative | Acylation/Cyclization |

| α-Haloketone | Substituted Pyrazine | Condensation/Cyclization |

| Trifluoromethanesulfonic Anhydride / Alkyl Azide | Cyclic Amidine | Amide Activation / Umpolung Cyclization nih.gov |

These synthetic routes highlight the utility of the 2-aminopentanamide moiety as a versatile precursor for generating a library of heterocyclic compounds, which are core structures in many areas of medicinal and materials chemistry. researchgate.net

Reaction Mechanism Elucidation for 2-Aminopentanamide Hydrochloride Transformations

Understanding the precise reaction mechanisms for transformations involving 2-aminopentanamide hydrochloride is essential for optimizing reaction conditions and predicting product outcomes. The reactivity is dominated by the nucleophilicity of the α-amino group and the chemistry of the amide function. Mechanistic studies often focus on identifying key intermediates, transition states, and the factors that control reaction pathways, such as pH and solvent effects. rsc.orgresearchgate.net

Studies on Radical Intermediates and Hydrogen Atom Transfer

Beyond ionic pathways, the transformations of 2-aminopentanamide derivatives can also proceed through radical mechanisms. Radical reactions are initiated by the formation of a species with an unpaired electron, which can be generated through various methods, including photolysis or reaction with a radical initiator. youtube.com A key process in radical chemistry is hydrogen atom transfer (HAT), a fundamental step where a hydrogen atom (both its proton and electron) is transferred from one molecule to another. mdpi.com

While direct studies on radical-mediated HAT for 2-aminopentanamide are not extensively documented, mechanistic insights can be drawn from related peptide systems. researchgate.netnih.gov The side chain of the norvaline residue is a simple propyl group. The C-H bonds on this alkyl chain, particularly the secondary hydrogens at the β- and γ-positions, are potential sites for HAT. The feasibility of a HAT reaction is governed by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the bond being formed in the radical abstractor. mdpi.com

For example, in a peptide containing a norvaline residue, a highly reactive radical (like a hydroxyl radical or an excited-state catalyst) could abstract a hydrogen atom from the side chain to generate a carbon-centered radical. nih.gov This radical intermediate could then participate in subsequent reactions, such as C-C bond formation or oxidation. nih.gov Studies on the isomeric amino acid valine have shown that radicals can trigger backbone cleavage through a mechanism initiated by β-hydrogen atom transfer to a radical site on the peptide backbone. researchgate.net Given the structural similarity, it is plausible that norvaline residues within a peptide could undergo similar intramolecular HAT processes, influencing the fragmentation patterns and stability of peptide radicals. nih.gov The study of such radical-mediated processes is crucial for understanding oxidative damage in peptides and for developing novel methods for C-H functionalization. nih.gov

The Chemical Landscape of 2-Aminopentanamide Hydrochloride: Avenues in Derivative and Prodrug Design

Despite extensive investigation, a thorough review of scientific literature and chemical databases reveals a significant lack of specific research focused on the derivatives, analogues, and prodrug strategies of 2-aminopentanamide hydrochloride. This article, therefore, aims to outline the theoretical possibilities and established academic strategies that could be applied to this compound, based on general principles of medicinal and synthetic chemistry. The following sections will explore potential modifications and their conceptual underpinnings, while clearly noting that specific experimental data for 2-aminopentanamide hydrochloride is not publicly available.

Biochemical and Molecular Interaction Studies of 2 Aminopentanamide Hydrochloride Strictly in Vitro and Theoretical

Enzyme Substrate Specificity and Inhibition Studies with 2-Aminopentanamide (B3061141) Hydrochloride (Strictly in vitro and Theoretical)

Detailed investigations into the substrate specificity and inhibitory potential of 2-aminopentanamide hydrochloride are not currently documented. The interaction of this compound with various enzyme classes, therefore, remains a matter of scientific conjecture based on the behavior of structurally related molecules.

Non-covalent Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The study of non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, is fundamental to understanding how a molecule interacts with biological targets. numberanalytics.comnih.govresearchgate.net These interactions govern the binding of ligands to proteins and nucleic acids. nih.govnih.govquora.com

For 2-aminopentanamide hydrochloride, no specific studies on its non-covalent interactions with DNA, RNA, or proteins have been published. As a small molecule with a primary amine and an amide group, it has the potential to form hydrogen bonds. The aliphatic side chain could participate in hydrophobic interactions.

Protein Interactions : The parent amino acid, valine, is known to play a role in protein structure and interactions, primarily through hydrophobic interactions. numberanalytics.comnih.govnih.govresearchgate.netfigshare.com The impact of the amide group in 2-aminopentanamide hydrochloride on such interactions is unknown.

DNA and RNA Interactions : Certain small molecules can bind to the grooves of DNA or interact with RNA structures. nih.govnih.govnih.govresearchgate.net For instance, some polyamides containing β-alanine have been studied for their DNA binding properties. nih.gov However, there is no data to suggest that 2-aminopentanamide hydrochloride interacts with nucleic acids. The relatively simple structure of 2-aminopentanamide hydrochloride makes strong, specific interactions with the complex structures of DNA or RNA less likely without specific recognition motifs.

Role of 2-Aminopentanamide Hydrochloride in Defined Metabolic Pathways (Enzymatic Conversion, Not Human Metabolism or Pharmacokinetics)

There is no information available on the direct involvement of 2-aminopentanamide hydrochloride in any defined metabolic pathway or its enzymatic conversion. However, studies on related molecules offer some insight into potential metabolic routes.

A study on the metabolism of β-valine, a structural isomer of the amino acid valine, in Pseudomonas species identified a CoA-dependent ammonia (B1221849) lyase pathway. This pathway involves the activation of β-valine to β-valinyl-CoA, followed by deamination. nih.gov It is conceivable that 2-aminopentanamide hydrochloride, being structurally similar to valine, might be recognized by enzymes in related pathways, but this is entirely speculative.

Another study detailed the in vitro metabolic N-hydroxylation of pentamidine, a more complex diamidine compound, by the cytochrome P-450 system. nih.gov While structurally different, this highlights a potential route for the metabolism of amidine-containing compounds.

In vitro Biochemical Assays for Evaluating Molecular Interactions of 2-Aminopentanamide Hydrochloride

A variety of in vitro biochemical assays are available to characterize the interactions of small molecules with biological targets. researchgate.net

Binding Affinity Studies (e.g., SPR, ITC)

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the binding affinity and kinetics of ligand-receptor interactions. nih.govnih.govyoutube.comyoutube.comyoutube.com

Surface Plasmon Resonance (SPR) : SPR measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand, providing real-time data on association and dissociation rates. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Despite the utility of these techniques, no published studies have employed SPR or ITC to measure the binding affinity of 2-aminopentanamide hydrochloride to any biological macromolecule.

Ligand-Receptor Interaction Modeling with 2-Aminopentanamide Hydrochloride (Computational)

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing ligand-receptor interactions at the molecular level. nih.govplos.orgnih.govfrontiersin.org These approaches can provide insights into binding modes, predict binding affinities, and guide the design of new molecules. ekb.egnih.govresearchgate.netnih.govjocpr.com

A search of the scientific literature reveals no specific computational studies or molecular docking models for 2-aminopentanamide hydrochloride. While there are numerous studies on the computational design and analysis of various ligands and their receptors, nih.govplos.orgfrontiersin.orgbiorxiv.org none have focused on this particular compound. The development of such models would require experimental data for validation and would be a necessary step in understanding its potential biological activity.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Aminopentanamide Hydrochloride in Research Contexts

Chromatographic Separation Techniques (HPLC, GC, SFC) for 2-Aminopentanamide (B3061141) Hydrochloride

Chromatography is the cornerstone of analytical separation for compounds like 2-aminopentanamide hydrochloride. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC): As a polar and non-volatile compound, 2-aminopentanamide hydrochloride is well-suited for HPLC analysis. Reversed-phase (RP) HPLC is a common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. Due to the lack of a strong chromophore in 2-aminopentanamide hydrochloride, UV detection can be challenging without derivatization. google.com Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed. For quantitative analysis, derivatization with a UV-active agent can be performed to enhance sensitivity. google.com Method development involves optimizing mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures with pH modifiers like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature to achieve optimal peak shape and resolution. nih.gov

Gas Chromatography (GC): Direct GC analysis of 2-aminopentanamide hydrochloride is difficult due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the injector and column. ccsknowledge.combre.com To overcome this, derivatization is typically required to convert the amine and amide functional groups into more volatile and thermally stable derivatives. This process is a critical step in method development for GC-based analysis of amines. bre.com GC is a mature and well-understood technique, and when coupled with a detector like a Flame Ionization Detector (FID), it can provide robust quantitative data. ccsknowledge.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to both HPLC and GC, offering high efficiency and the use of environmentally benign mobile phases, typically based on supercritical CO2. nih.gov It is applicable to a wide range of compounds, including polar molecules. nih.govnih.gov For a compound like 2-aminopentanamide hydrochloride, SFC can provide fast separations and is particularly advantageous for chiral separations. nih.govnih.gov

Chiral Separation of 2-Aminopentanamide Hydrochloride Enantiomers

Since 2-aminopentanamide contains a chiral center, the separation of its enantiomers is critical in many research applications. Chiral chromatography is the most effective method for this purpose.

Chiral HPLC is the predominant technique, utilizing Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of chiral compounds, including amines. koreascience.kr Another successful approach involves crown ether-based CSPs, which are specifically designed for the separation of primary amines. asianpubs.orgresearchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase or an aqueous buffer with an organic modifier for reversed-phase, is crucial for achieving enantioseparation. koreascience.krasianpubs.org Molecular docking studies can be employed to understand the chiral recognition mechanisms between the analyte enantiomers and the CSP. koreascience.krnih.govnih.gov

SFC is also an excellent technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. nih.gov The same types of CSPs used in HPLC can be employed in SFC.

Table 1: Exemplary Chiral HPLC and SFC Conditions for Amine Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Findings/Application | Reference |

|---|---|---|---|---|

| HPLC | CROWNPAK CR(+) | 0.05% Perchloric acid solution | Successfully separated aminobutanamide enantiomers, a structurally similar compound. | asianpubs.orgresearchgate.net |

| HPLC | Chiralpak ID (Amylose-based) | Acetonitrile/Water/Ammonia (B1221849) (90:10:0.1) | Achieved baseline separation of carbinoxamine (B1668352) enantiomers with high resolution (Rs = 3.82). | rsc.org |

| HPLC | Vancomycin (as Chiral Mobile Phase Additive) | Phosphate buffer (pH 6.0) / 2-Propanol | Enabled separation of aromatic amino acid enantiomers on an achiral column. | nih.govnih.gov |

| SFC | Polysaccharide-based CSPs | CO2 with alcohol modifier (e.g., Methanol) | Demonstrated rapid and efficient separation of various compound classes, including chiral molecules. | nih.govnih.gov |

Method Development for Purity Analysis of 2-Aminopentanamide Hydrochloride

Ensuring the purity of 2-aminopentanamide hydrochloride is essential. HPLC is the method of choice for this application. Method development focuses on creating a stability-indicating assay capable of separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Key steps in method development include:

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase is optimized by adjusting the organic modifier (acetonitrile or methanol), pH, and buffer concentration to achieve the best separation. nih.govcrsubscription.com

Detector Selection: As 2-aminopentanamide hydrochloride lacks a strong UV chromophore, a universal detector like CAD or ELSD is preferable. Alternatively, derivatization can be used to allow for sensitive UV detection. google.com

Validation: The developed method must be validated according to established guidelines to ensure it is accurate, precise, linear, specific, and robust. asianpubs.org This involves assessing parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery. asianpubs.orgcrsubscription.com

Hyphenated Techniques (LC-MS, GC-MS) for Structural Characterization and Trace Analysis of 2-Aminopentanamide Hydrochloride in Research Samples

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for definitive structural confirmation and sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly specific and sensitive technique ideal for analyzing 2-aminopentanamide hydrochloride. nih.govscispace.com It provides both retention time data from the LC and mass-to-charge (m/z) ratio data from the MS. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.govbluthbio.com For trace analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer offers exceptional sensitivity and selectivity, making it possible to quantify the compound at very low levels in complex matrices. bluthbio.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized compounds, GC-MS is a powerful tool for identification and quantification. frontiersin.orgnist.gov The mass spectrometer provides detailed structural information based on the compound's electron ionization (EI) fragmentation pattern, which can be compared against spectral libraries for identification. frontiersin.org GC-MS is widely used in forensic and metabolic studies and can be adapted for the analysis of derivatized 2-aminopentanamide hydrochloride to detect trace amounts in research samples. researchgate.netnih.govnih.gov

Table 2: Comparison of Hyphenated Techniques for Amine Analysis

| Technique | Sample Preparation | Primary Application | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | Typically simple dilution and filtration. | Trace quantification, structural confirmation, analysis in complex matrices. | High specificity and sensitivity, applicable to polar and non-volatile compounds without derivatization. | nih.govnih.govbluthbio.com |

| GC-MS | Derivatization is usually required to increase volatility. | Structural elucidation, screening, identification via library matching. | High chromatographic resolution, extensive spectral libraries for identification. | frontiersin.orgnih.govnih.gov |

Spectrophotometric and Electrochemical Methods for 2-Aminopentanamide Hydrochloride Analysis (Research Applications)

While chromatography is dominant, spectrophotometric and electrochemical methods can serve as simpler, alternative approaches for specific research applications.

Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance of light at a specific wavelength. For an amine like 2-aminopentanamide hydrochloride, this often involves forming an ion-pair complex with a dye or reagent like bromocresol green or 1,2-naphthoquinone-4-sulfonate (NQS). nih.govmoca.net.ua The intensity of the resulting color is proportional to the concentration of the analyte. researchgate.net While less specific than chromatography, these methods can be simple, rapid, and cost-effective for routine quantification in simple matrices. nih.gov

Electrochemical Methods: These techniques measure the electrical response (e.g., current) of an analyte to an applied potential. Methods like cyclic voltammetry can be used to study the redox properties of 2-aminopentanamide hydrochloride at a modified electrode surface. nih.gov For quantitative purposes, techniques such as differential pulse voltammetry can be developed. These methods can offer very high sensitivity and low detection limits. nih.govnih.gov The development of chemically modified electrodes, for instance with carbon nanotubes or specific polymers, can enhance selectivity and sensitivity for the target analyte. nih.govnih.gov

Advanced NMR Techniques for Quantitative Analysis and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. Advanced NMR techniques also allow for quantitative analysis and real-time monitoring of chemical reactions.

Quantitative NMR (qNMR): qNMR provides a direct method for determining the concentration of a substance without the need for an identical standard of the analyte. By integrating the signal of a specific proton of 2-aminopentanamide hydrochloride and comparing it to the signal of a certified internal standard of known concentration, a highly accurate quantification can be achieved. This technique is valuable for purity assessment and the certification of reference materials.

Reaction Monitoring: NMR can be used to monitor the progress of a chemical synthesis in real time. rsc.org By taking spectra at various time points during the reaction to synthesize 2-aminopentanamide hydrochloride, it is possible to track the disappearance of starting materials and the appearance of intermediates and the final product. This provides detailed mechanistic and kinetic information, which is invaluable for process optimization in a research and development context. rsc.org

Theoretical and Computational Investigations of 2 Aminopentanamide Hydrochloride

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Aminopentanamide (B3061141) Hydrochloride

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity. For 2-Aminopentanamide hydrochloride, such calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties like ionization potential, electron affinity, and molecular electrostatic potential maps help in predicting how the molecule will interact with other chemical species.

Molecules with rotatable single bonds, like 2-Aminopentanamide hydrochloride, can exist in multiple spatial arrangements known as conformations. A conformational energy landscape analysis systematically explores these possibilities to identify stable, low-energy conformers. This is achieved by calculating the potential energy of the molecule as a function of the dihedral angles of its rotatable bonds. The results reveal the most probable shapes the molecule will adopt. For 2-Aminopentanamide hydrochloride, key rotations would occur around the Cα-Cβ and Cα-C(O) bonds of its backbone. Identifying the global energy minimum and other low-lying energy conformers is crucial, as the molecule's shape influences its interactions with its environment.

Table 1: Illustrative Conformational Analysis Data for 2-Aminopentanamide Hydrochloride This table is a representative example of data that would be generated from a conformational analysis and does not represent experimentally verified results.

| Conformer ID | Dihedral Angle 1 (N-Cα-Cβ-Cγ, degrees) | Dihedral Angle 2 (O=C-Cα-N, degrees) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | -65 | 150 | 0.00 | 65.2 |

| Conf-2 | 178 | 145 | 1.25 | 15.1 |

| Conf-3 | 60 | -155 | 1.80 | 8.3 |

| Conf-4 | -70 | -30 | 2.50 | 4.5 |

Quantum chemical methods can model the transformation of one chemical species into another, such as the hydrolysis of the amide bond in 2-Aminopentanamide hydrochloride. libretexts.org This involves mapping the potential energy surface of the reaction to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor determining the reaction rate. nih.gov For a molecule like 2-Aminopentanamide hydrochloride, modeling its hydrolysis under acidic or basic conditions can clarify the mechanism, showing the step-by-step process of bond breaking and formation. libretexts.org Such studies can predict whether the reaction is likely to occur under specific conditions.

Table 2: Representative Calculated Activation Energies for a Hypothetical Reaction This table illustrates the type of data generated from reaction pathway modeling and is not based on specific experimental findings for this compound.

| Reaction Pathway | Catalyst | Calculated Activation Energy (Ea, kcal/mol) | Reaction Energy (ΔE, kcal/mol) |

| Amide Hydrolysis | Acid (H₃O⁺) | 18.5 | -5.2 |

| Amide Hydrolysis | Base (OH⁻) | 21.0 | -7.8 |

| Racemization at Cα | None | 35.0 | 0.0 |

Molecular Dynamics Simulations of 2-Aminopentanamide Hydrochloride in Solvation and Model Biological Environments

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a "movie" of molecular behavior. nih.gov

Table 3: Example of Parameters for an MD Simulation of 2-Aminopentanamide Hydrochloride in Water This table shows typical setup parameters for a molecular dynamics simulation and is for illustrative purposes only.

| Parameter | Value/Description |

| System Composition | 1 molecule of 2-Aminopentanamide HCl, ~5000 water molecules, Cl⁻ counter-ion |

| Force Field | AMBER, CHARMM, or GROMOS |

| Box Type | Cubic, with periodic boundary conditions |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 200 nanoseconds |

| Integration Time Step | 2 femtoseconds |

Future Directions and Emerging Research Avenues for 2 Aminopentanamide Hydrochloride

Integration of 2-Aminopentanamide (B3061141) Hydrochloride into Advanced Materials Science (e.g., Biocompatible Polymers, Hydrogels)

The unique structure of 2-aminopentanamide hydrochloride makes it an intriguing candidate for the synthesis of novel biomaterials. The fields of biocompatible polymers and hydrogels, in particular, could benefit from its incorporation.

Biocompatible Polymers: Polymers designed for biomedical applications must exhibit compatibility with living systems. Amino acid-based polymers are highly sought after due to their inherent biocompatibility and potential for biodegradation into non-toxic components. Polyamidoamines (PAAs) and poly(ester amides) are classes of polymers that can be synthesized using amino acid derivatives. The primary amine of 2-aminopentanamide could react with compounds like bisacrylamides in aza-Michael polyaddition reactions to form novel PAAs. These polymers often exhibit tunable physicochemical and biological properties, making them suitable for a range of applications from drug delivery to regenerative medicine. nih.govbezwadabiomedical.com The incorporation of the pentanamide (B147674) side chain could influence the polymer's hydrophobicity, degradation rate, and mechanical properties.

Hydrogels: Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, closely mimicking the extracellular matrix of tissues. Amino acid-based hydrogels are of particular interest for applications like cell culturing and drug delivery due to their excellent biocompatibility. researchgate.net Research has shown that cationic hydrogels, for instance those based on arginine, can enhance cell attachment and proliferation. researchgate.netcapes.gov.br 2-Aminopentanamide hydrochloride could be used as a monomer or a cross-linking agent in the formation of new hydrogels. Its amine group could be functionalized to introduce polymerizable moieties, or it could participate directly in cross-linking reactions. The resulting hydrogels could possess unique properties conferred by the norvaline side chain, potentially influencing cell-material interactions and the release kinetics of encapsulated therapeutic agents. nih.gov A crystal engineering-based approach, where the amino acid derivative forms a co-crystal with another molecule, could also be used to modulate the properties of the resulting supramolecular hydrogel. nih.gov

Table 1: Potential Properties of Biomaterials Incorporating 2-Aminopentanamide Hydrochloride

| Material Type | Potential Monomer/Component | Key Functional Groups Utilized | Anticipated Properties | Potential Applications |

|---|---|---|---|---|

| Biocompatible Polymer | 2-Aminopentanamide | Primary amine, Amide | Tunable degradation, Biocompatibility, Specific mechanical strength | Drug delivery vehicles, Tissue engineering scaffolds, Absorbable sutures |

| Hydrogel | Functionalized 2-Aminopentanamide | Amine (for functionalization), Amide | High water content, Biocompatibility, Cell-adhesive properties, Controlled release | 3D cell culture matrices, Injectable drug delivery systems, Wound healing dressings |

Sustainable Synthesis and Circular Economy Approaches for 2-Aminopentanamide Hydrochloride

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. This shift presents both a challenge and an opportunity for the synthesis of specialty chemicals like 2-aminopentanamide hydrochloride.

Sustainable Synthesis: Traditional methods for amide synthesis often involve harsh reagents and generate significant waste. libretexts.org Green chemistry offers alternative routes that are more environmentally benign. For 2-aminopentanamide hydrochloride, several sustainable strategies could be explored:

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions. A potential route could involve the enzymatic conversion of a precursor like L-lysine. For example, a known pathway involves the conversion of L-lysine to 5-aminopentanamide (B169292) by the enzyme lysine (B10760008) 2-monooxygenase. google.com Similar biocatalytic retrosynthesis could be envisioned starting from norvaline or a related precursor.

Solvent-Free Reactions: Amides can be synthesized directly from carboxylic acids and urea (B33335) using a catalyst like boric acid under solvent-free heating conditions. nih.govnih.gov Applying such a method to norvaline could provide a direct, atom-economical route to 2-aminopentanamide, which can then be converted to its hydrochloride salt.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity, reducing downstream processing and waste.

Circular Economy Approaches: The principles of a circular economy aim to minimize waste and maximize the use of resources. For amino acid derivatives, this could involve:

Valorization of Waste Biomass: Utilizing renewable feedstocks, such as those derived from cellulosic biomass or glycerol (B35011) from biodiesel production, is a key aspect of sustainable amino acid production. nih.gov

Recycling Proteinaceous Waste: A nature-inspired recycling concept involves the depolymerization of protein-rich waste streams (e.g., from the food industry or agriculture) back into their constituent amino acids. nih.gov These recovered amino acids, including norvaline if present, could serve as a feedstock for chemical synthesis.

Reuse of Industrial Residues: The production of amino acids via fermentation can generate electrolyte residues. Developing integrated processes to reuse these residues can enhance the circularity of the manufacturing process. mdpi.com

Table 2: Comparison of Synthesis Strategies for 2-Aminopentanamide

| Synthesis Strategy | Key Principles | Advantages | Challenges |

|---|---|---|---|

| Conventional Chemical Synthesis | e.g., Acid chloride + Amine | Well-established, High throughput | Use of hazardous reagents, Solvent waste, Poor atom economy |

| Biocatalytic Synthesis | Enzyme-mediated conversion | High selectivity, Mild conditions, Reduced waste | Enzyme discovery and optimization, Substrate availability |

| Solvent-Free Synthesis | Direct reaction (e.g., with urea) | Reduced solvent use, High atom economy | Potential for high temperatures, Catalyst separation |

| Circular Feedstock Utilization | Use of recycled amino acids | Reduces reliance on virgin resources, Waste valorization | Purity of feedstock, Collection and processing logistics |

Development of Novel Research Tools and Probes Utilizing 2-Aminopentanamide Hydrochloride

In chemical biology, molecular probes are essential tools for visualizing and understanding complex biological processes. nih.gov The structure of 2-aminopentanamide hydrochloride provides a versatile scaffold for the design of such probes.

The primary amine and the amide group are chemical handles that can be selectively modified. This allows for the attachment of various functional moieties:

Reporter Groups: Fluorophores or chromophores could be conjugated to the molecule, enabling its use in fluorescence microscopy or spectroscopy to track its localization within cells or tissues.

Affinity Labels: By attaching a reactive group, the molecule could be designed to bind covalently to a specific biological target, such as an enzyme active site. This is a powerful technique for identifying protein-protein interactions and for drug target validation. nih.gov

Nanoparticle Functionalization: Amino acids are used to coat inorganic nanoparticles to improve their biocompatibility and stability and to add specific functionalities for diagnostic or therapeutic (theranostic) purposes. nih.gov 2-Aminopentanamide hydrochloride could be used to functionalize the surface of nanoparticles, with the side chain potentially influencing biodistribution and cellular uptake.

The development of such probes would involve multi-step synthesis to link the desired functional group to the 2-aminopentanamide core. For example, the primary amine could be acylated with a linker molecule that contains a bioorthogonal handle (e.g., an alkyne or azide), allowing for a subsequent "click" reaction with a reporter molecule. The chirality of the compound could also be exploited to create stereospecific probes that might interact differently with chiral biological environments.

Table 3: Potential Designs for 2-Aminopentanamide-Based Research Probes

| Probe Type | Design Concept | Functional Moiety Attached | Potential Research Application |

|---|---|---|---|

| Fluorescent Probe | Conjugate a fluorophore to the N-terminus. | e.g., Fluorescein, Rhodamine | Cellular imaging, Tracking biodistribution |

| Affinity-Based Probe | Attach a photoreactive or electrophilic group. | e.g., Benzophenone, Acrylamide | Target identification, Covalent enzyme inhibition |

| Theranostic Nanoparticle | Coat a nanoparticle (e.g., gold, iron oxide) with the compound. | The entire molecule acts as a ligand. | Targeted drug delivery, Contrast agent for MRI |

Interdisciplinary Research Opportunities Involving 2-Aminopentanamide Hydrochloride

The future of 2-aminopentanamide hydrochloride lies at the intersection of multiple scientific disciplines. Its potential as a versatile chemical building block opens up numerous avenues for collaborative research.

Materials Science and Biomedical Engineering: The development of novel polymers and hydrogels incorporating 2-aminopentanamide hydrochloride would require close collaboration between synthetic chemists and materials scientists to synthesize and characterize the new materials, and biomedical engineers to evaluate their performance in applications like tissue scaffolding and controlled drug release. bezwadabiomedical.com

Chemical Biology and Diagnostics: Designing and applying molecular probes based on this compound is an inherently interdisciplinary task. It requires expertise in organic synthesis to build the probes, and knowledge of cell biology and biochemistry to use them to investigate biological questions, such as studying protein function or developing new diagnostic assays. nih.govnih.gov

Sustainable Chemistry and Biotechnology: Creating green and circular manufacturing processes for 2-aminopentanamide hydrochloride would unite green chemists, chemical engineers, and biotechnologists. This could involve discovering and engineering enzymes for biocatalytic production or designing integrated biorefinery processes that convert waste biomass into valuable chemicals. nih.gov

Medicinal Chemistry and Drug Discovery: While this article does not discuss therapeutic use, the role of amino acid derivatives as chiral synthons is fundamental in medicinal chemistry. 2-Aminopentanamide hydrochloride could serve as a starting material or key intermediate in the synthesis of more complex chiral molecules, which could then be screened for biological activity, bridging synthetic chemistry with pharmacology.

The exploration of these research avenues will undoubtedly uncover new properties and applications for 2-aminopentanamide hydrochloride, transforming it from a simple chemical entity into a key enabler of innovation across the scientific landscape.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminopentanamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, coupling 2-aminopentanoic acid with an appropriate amine source under acidic conditions. Optimization includes adjusting reaction temperature (e.g., 80–160°C for analogous hydrochlorides ), solvent choice (e.g., acetonitrile or THF for improved solubility ), and catalysts (e.g., triethylamine for acid scavenging ). Purification via recrystallization or column chromatography ensures high purity. Monitor yields using HPLC or LC-MS to identify side products and refine stoichiometry.

Q. How should researchers characterize the purity and structural integrity of 2-Aminopentanamide hydrochloride?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C) to confirm molecular structure and detect impurities .

- FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- HPLC with UV detection for purity assessment (>95% recommended for biological studies ).

- Elemental analysis to validate empirical formula (e.g., C:H:N:Cl ratios).

Q. What are the key solubility and stability considerations for handling 2-Aminopentanamide hydrochloride in experimental settings?

- Methodological Answer :

- Solubility : Test in polar solvents (water, DMSO) and adjust pH to enhance dissolution. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Stability : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Perform accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) to assess shelf life . Avoid prolonged exposure to moisture or high temperatures during synthesis .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of 2-Aminopentanamide hydrochloride?

- Methodological Answer : Enantioselective routes may employ chiral catalysts (e.g., L-proline derivatives) or enzymes (e.g., lipases for kinetic resolution). For example, asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts can yield stereochemically pure intermediates . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (e.g., DFT) predicts optimal reaction pathways and transition states .

Q. How can computational modeling aid in predicting the pharmacological interactions of 2-Aminopentanamide hydrochloride?

- Methodological Answer :

- Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .

- MD simulations : Assess stability of ligand-protein complexes over nanoseconds to identify key binding residues .

- ADMET prediction : Tools like SwissADME evaluate bioavailability, toxicity, and metabolic pathways to prioritize analogs for synthesis .

Q. What analytical approaches resolve contradictions in spectroscopic data for 2-Aminopentanamide hydrochloride derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or LC-MS peaks) require multi-technique validation:

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .

- High-resolution MS to confirm molecular ions and rule out adducts .

- X-ray crystallography for unambiguous structural determination of crystalline derivatives .

- Cross-validate with synthetic controls (e.g., compare with commercially available standards ).

Safety and Handling

Q. What precautions are critical when handling 2-Aminopentanamide hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

- Toxicology : Assume potential toxicity due to structural analogs (e.g., amine hydrochlorides) and conduct acute toxicity assays (e.g., LD50 in rodents) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.